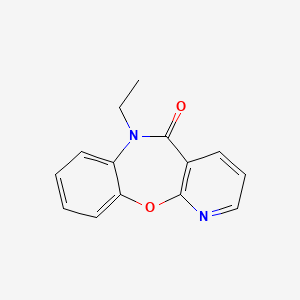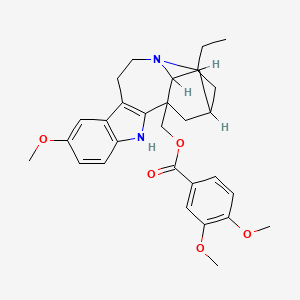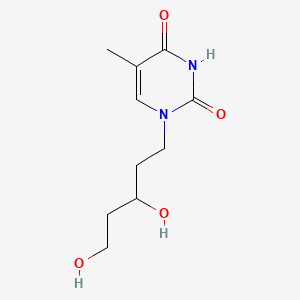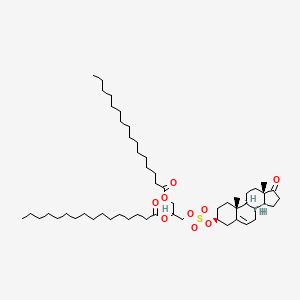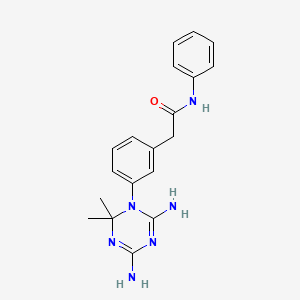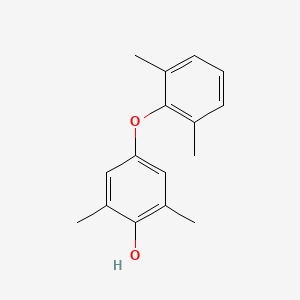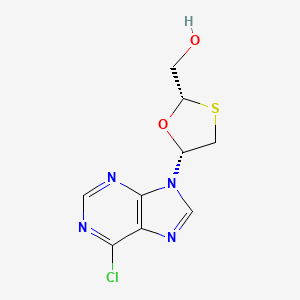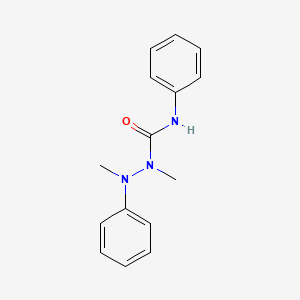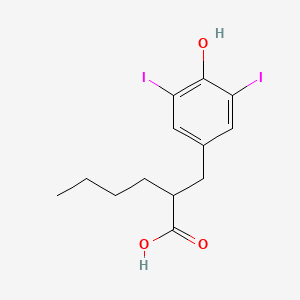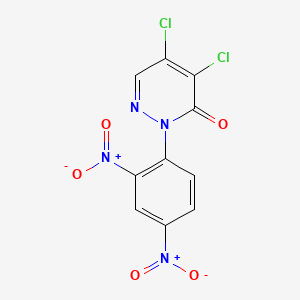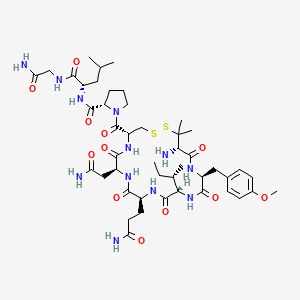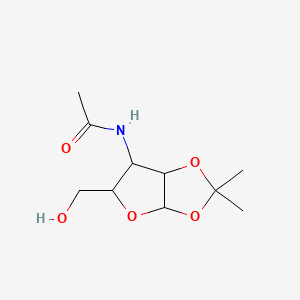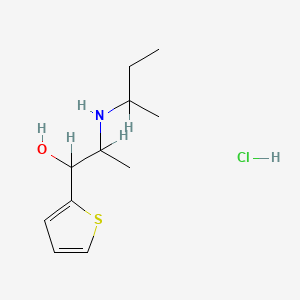
alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a secondary butylamine group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene and introduce the methanol group through a series of reactions involving halogenation and substitution. The secondary butylamine group is then introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in similar applications.
N-Butyl-2-hydroxyethylamine: Another secondary amine with similar functional groups.
N-Butylethanolamine: A related compound with comparable chemical properties.
Uniqueness
Alpha-(1-(sec-Butylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
31634-27-2 |
|---|---|
Molekularformel |
C11H20ClNOS |
Molekulargewicht |
249.80 g/mol |
IUPAC-Name |
2-(butan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-4-8(2)12-9(3)11(13)10-6-5-7-14-10;/h5-9,11-13H,4H2,1-3H3;1H |
InChI-Schlüssel |
COVXDQIHRLWPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C(C1=CC=CS1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


